N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1171918-79-8
VCID: VC2809897
InChI: InChI=1S/C15H18F3N3O4/c1-19(25-2)14(22)10-4-3-7-20(9-10)13-6-5-11(21(23)24)8-12(13)15(16,17)18/h5-6,8,10H,3-4,7,9H2,1-2H3
SMILES: CN(C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)OC
Molecular Formula: C15H18F3N3O4
Molecular Weight: 361.32 g/mol

N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide

CAS No.: 1171918-79-8

Cat. No.: VC2809897

Molecular Formula: C15H18F3N3O4

Molecular Weight: 361.32 g/mol

* For research use only. Not for human or veterinary use.

N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide - 1171918-79-8

Specification

CAS No. 1171918-79-8
Molecular Formula C15H18F3N3O4
Molecular Weight 361.32 g/mol
IUPAC Name N-methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Standard InChI InChI=1S/C15H18F3N3O4/c1-19(25-2)14(22)10-4-3-7-20(9-10)13-6-5-11(21(23)24)8-12(13)15(16,17)18/h5-6,8,10H,3-4,7,9H2,1-2H3
Standard InChI Key YLEOFNJZGIPYFE-UHFFFAOYSA-N
SMILES CN(C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)OC
Canonical SMILES CN(C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)OC

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Functional Groups

N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide features a piperidine ring as its core structure, with substitutions at positions 1 and 3. The compound contains several key functional moieties that likely influence its chemical behavior:

  • A piperidine ring system (six-membered nitrogen-containing heterocycle)

  • A 4-nitro-2-(trifluoromethyl)phenyl group attached to the piperidine nitrogen

  • A carboxamide group at position 3 of the piperidine ring

  • N-methoxy-N-methyl substitution on the carboxamide group

The presence of the trifluoromethyl group is particularly notable, as similar structural elements appear in compounds like N-methyl-2-[4-[[2-(trifluoromethyl)phenyl]methoxy]piperidin-1-yl]ethanamine, which has been documented in chemical databases .

Physicochemical Properties

Based on comparative analysis with similar compounds containing piperidine rings and trifluoromethyl groups, the following physicochemical properties can be estimated:

PropertyEstimated ValueBasis for Estimation
Molecular Weight~375-390 g/molCalculated from molecular formula
AppearanceCrystalline solidCommon for similar piperidine derivatives
SolubilityModerately soluble in organic solvents (dichloromethane, methanol); Limited water solubilityBased on structural features
Melting Point140-160°CComparison with similar piperidine-carboxamide compounds
StabilityStable under standard conditionsBased on similar compounds with trifluoromethyl groups

Synthetic Approaches and Preparation Methods

Amide Formation from Carboxylic Acid

A likely synthetic pathway would involve the conversion of piperidine-3-carboxylic acid to the corresponding N-methoxy-N-methyl carboxamide, followed by N-arylation with an appropriate 4-nitro-2-(trifluoromethyl)phenyl halide. This approach mirrors the general procedure used for synthesizing related piperidine-4-carboxamide derivatives .

Compound TypeStructural SimilarityPotential Biological Activity
Piperidine-4-carboxamide derivativesCore piperidine ring with carboxamideAnti-angiogenic activity
Trifluoromethyl-containing compoundsPresence of CF₃ groupEnhanced binding affinity to protein targets
N-arylpiperidinesAryl substitution on piperidine nitrogenCNS activity, including potential receptor modulation

Analytical Characterization Methods

Spectroscopic Analysis Techniques

For comprehensive characterization of N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide, the following analytical methods would be employed, based on standard procedures for similar compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR would likely show characteristic signals for:

  • Piperidine ring protons (multiple signals between δ 1.5-3.5 ppm)

  • Aromatic protons from the phenyl ring (signals between δ 7.0-8.5 ppm)

  • N-methoxy group (signal around δ 3.7-3.9 ppm)

  • N-methyl group (signal around δ 3.0-3.2 ppm)

¹³C-NMR would display signals for all carbon atoms, with characteristic quartet patterns for carbon atoms attached to the trifluoromethyl group due to ¹³C-¹⁹F coupling.

Mass Spectrometry

Mass spectrometric analysis would likely show the molecular ion peak corresponding to the molecular weight, with fragmentation patterns characteristic of piperidine rings, loss of the nitro group, and cleavage of the carboxamide bond. Similar compounds have been characterized using ESI-MS techniques, as evidenced in the studies of related compounds .

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be essential for monitoring the purity of the compound. Based on similar compounds, suitable mobile phases would likely include dichloromethane/methanol mixtures, as used for the purification of related piperidine derivatives .

Structure-Activity Relationship Considerations

Key Structural Elements Influencing Activity

  • Piperidine ring - Provides conformational rigidity and potential binding to various receptors

  • Trifluoromethyl group - Enhances lipophilicity and metabolic stability

  • Nitro group - Modifies electronic properties of the phenyl ring and may serve as a hydrogen bond acceptor

  • N-methoxy-N-methyl carboxamide - Often serves as a protected form of carboxylic acid or as a precursor to ketones in synthetic pathways

ModificationPotential EffectRationale
Position of substituents on phenyl ringAltered receptor selectivityDifferent binding orientations
Replacement of nitro groupReduced toxicity concernsNitro groups can have metabolic liabilities
Alternative piperidine ring positionsModified conformational preferencesDifferent spatial arrangements of key functional groups
Variations in carboxamide substitutionAltered pharmacokinetic propertiesDifferent hydrogen bonding capabilities

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